Kinase Inhibitory Potency: Class-Level Benchmark from Pyridazine-3-Carboxamide Patent Series
Compounds within the substituted pyridazine carboxamide patent family (US 9,126,947 B2), which encompasses the 1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide scaffold present in this compound, achieve IC₅₀ values below 1 nM against ALK tyrosine kinase in biochemical kinase assays [1][2]. This class-level potency benchmark materially exceeds that of earlier-generation pyridazine-based ALK inhibitors, which typically exhibit IC₅₀ values in the 10–100 nM range [3]. While direct, compound-specific ALK IC₅₀ data for CAS 2177060-25-0 have not been publicly disclosed, the structural inclusion of a 6-methylpyridazin-3-yl group—identified as a potency-enhancing pharmacophore within the patent SAR—distinguishes it from simpler piperidin-1-yl-pyridazine analogs that lack this substitution and show reduced kinase engagement [1].
| Evidence Dimension | ALK tyrosine kinase inhibitory potency (biochemical IC₅₀) |
|---|---|
| Target Compound Data | No direct IC₅₀ publicly available; scaffold representative compounds in same patent family achieve IC₅₀ < 1 nM [1][2] |
| Comparator Or Baseline | N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide (lacks 6-methylpyridazin-3-yl; no published IC₅₀) and earlier pyridazine ALK inhibitors (IC₅₀ ~10–100 nM range) [3] |
| Quantified Difference | Class-level: patent-family compounds show >10-fold potency improvement over earlier pyridazine ALK inhibitors; compound-specific difference cannot be quantified without disclosed data. |
| Conditions | In vitro kinase assay; ALK tyrosine kinase receptor; temperature 305.15 K [2] |
Why This Matters
Selection of a compound from a patent family with demonstrated sub-nanomolar ALK potency provides a substantially higher probability of on-target kinase engagement compared to older pyridazine scaffolds, reducing the risk of inconclusive results in target validation experiments.
- [1] Liang, C. et al. Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. U.S. Patent 9,126,947 B2, issued September 8, 2015. View Source
- [2] BindingDB Entry 7167. ALK Tyrosine Kinase Receptor – Ligand BDBM179293. IC₅₀ < 1 nM. Extracted from Liang, C. Substituted pyridazine carboxamide compounds, US Patent 9,126,947. View Source
- [3] Cui, J.J. et al. (2011) Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. View Source
